2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Lipophilicity Membrane permeability Fragment-based drug design

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a heteroaromatic amino‑alcohol building block featuring a 6‑methoxypyridine core linked to an ethanolamine side chain (C₈H₁₂N₂O₂, MW 168.19 g·mol⁻¹). It is supplied as a powder (≥95 % purity) and requires storage at 4 °C.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1020955-98-9
Cat. No. B1451675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol
CAS1020955-98-9
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NCCO
InChIInChI=1S/C8H12N2O2/c1-12-8-3-2-7(6-10-8)9-4-5-11/h2-3,6,9,11H,4-5H2,1H3
InChIKeyFFJDBUIRIXMJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol (CAS 1020955-98-9) – Procurement-Ready Physicochemical & Structural Baseline


2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is a heteroaromatic amino‑alcohol building block featuring a 6‑methoxypyridine core linked to an ethanolamine side chain (C₈H₁₂N₂O₂, MW 168.19 g·mol⁻¹). It is supplied as a powder (≥95 % purity) and requires storage at 4 °C. Its measured hydrophobic logP of 1.201, combined with two hydrogen‑bond donors (OH, NH) and four acceptors, defines a distinct physicochemical profile suitable for fragment‑based design and medicinal‑chemistry library synthesis [1] .

Why 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol Cannot Be Freely Interchanged with Common Pyridinyl‑Ethanol Analogs


The presence of the 6‑methoxy substituent and the secondary nitrogen linker in 2-[(6‑methoxypyridin-3‑yl)amino]ethan-1‑ol creates a unique combination of lipophilicity, hydrogen‑bond donor/acceptor count, and acid‑base character that diverges substantially from the corresponding ether, chloro, methyl, and unsubstituted analogs [1]. Attempting to substitute any of these alternatives without accounting for quantified differences in logP, pKa, and H‑bond capacity can lead to altered permeability, solubility, and target‑engagement profiles in downstream assays, ultimately compromising lead‑optimization campaigns and fragment‑growing strategies.

Quantitative Comparative Evidence for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol Versus Closest Analogs


Lipophilicity Gain Over the Ether Analog Drives Predicted Membrane Permeability

The target compound displays a measured hydrophobic logP of 1.201 [1], which is 0.5 log units higher than the XLogP3 value of 0.7 reported for the ether analog 2-[(6‑methoxypyridin‑3‑yl)oxy]ethan‑1‑ol (CAS 214614‑65‑0) [2]. This difference corresponds to an approximately three‑fold increase in predicted lipid‑phase partitioning, potentially improving passive membrane diffusion for intracellular or CNS targets.

Lipophilicity Membrane permeability Fragment-based drug design

Dual Hydrogen‑Bond Donor Capacity Expands Pharmacophoric Engagement Relative to the Ether Analog

The target compound possesses two hydrogen‑bond donors (the secondary amine NH and the terminal OH) [1], whereas the ether analog 2-[(6‑methoxypyridin‑3‑yl)oxy]ethan‑1‑ol provides only one donor (OH) [2]. This additional donor enables bidentate interactions with biological targets, offering a broader pharmacophoric footprint that can be exploited during fragment‑growing or scaffold‑hopping exercises.

Hydrogen bonding Pharmacophore Fragment growing

Elevated pKa Ensures Predominantly Neutral Species at Physiological pH Versus the 6‑Methyl Analog

The predicted acid dissociation constant (pKa) of the target compound is 14.55 ± 0.10 , markedly higher than the pKa of 12.24 ± 0.10 reported for the 6‑methyl analog 2-[(6‑methylpyridin‑3‑yl)amino]ethan‑1‑ol . At pH 7.4, the target remains >99.9 % neutral, whereas the methyl analog is partially ionized, potentially increasing non‑specific ionic interactions and reducing passive diffusion efficiency.

Ionization state Drug-likeness Physicochemical profiling

Refrigerated Storage Requirement Points to Higher Reactivity Versus Ambient‑Stable Ether Analog

The manufacturer specifies storage at 4 °C for the target compound , in contrast to the long‑term ambient (cool, dry) storage recommended for the ether analog 2-(6‑methoxypyridin‑3‑yl)ethan‑1‑ol . This cold‑chain requirement indicates higher intrinsic reactivity – likely of the secondary amine – that can be advantageous for on‑demand derivatization but must be factored into procurement and handling logistics.

Stability Reactivity Supply‑chain logistics

Direct Cost Advantage Over the Ether Analog at Equivalent Research Scale

Catalog pricing from a single vendor lists the target compound at €453 per 50 mg , whereas the ether analog 2-(6‑methoxypyridin‑3‑yl)ethan‑1‑ol is priced at €682 per 50 mg . This represents a 33.6 % cost saving that can translate into significant budget advantages when synthesizing amide or urea libraries at scale.

Procurement economics Library synthesis Budget optimization

High‑Impact Application Scenarios for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol Based on Quantified Differentiation


Fragment‑Based Lead Discovery Requiring Balanced Lipophilicity and Dual H‑Bond Donor Capacity

The compound’s logP of 1.201 and two H‑bond donors position it as a privileged fragment for primary screening libraries targeting transmembrane proteins or CNS receptors. Its moderate lipophilicity reduces the risk of non‑specific binding while maintaining sufficient passive permeability, and the secondary amine provides a tractable vector for fragment growing via amide or sulfonamide bond formation [1].

Parallel Synthesis of Amide and Urea Compound Libraries

With a primary‑amine handle (NH) and a 33 % cost advantage over the ether analog, the target compound is ideally suited for high‑throughput amide‑coupling or urea‑formation reactions. The 4 °C storage requirement ensures the amine remains reactive upon dissolution, enabling reliable automated library production [2].

PROTAC Linker Elaboration Requiring a Neutral, Permeable Building Block

The predominantly neutral species at physiological pH (pKa 14.55) minimizes ionic interference during PROTAC ternary‑complex formation. The terminal hydroxyl group serves as an orthogonal attachment point for linker conjugation, while the amino‑pyridine moiety can be functionalized to recruit E3 ligase ligands, facilitating the construction of bivalent degraders [3].

Cold‑Chain‑Enabled Reactive Intermediate Supply for On‑Demand Derivatization

For laboratories equipped with 4 °C storage, the compound’s enhanced amine reactivity (reflected in the cold‑storage requirement) can be exploited for time‑sensitive coupling reactions, such as reductive amination or Buchwald–Hartwig cross‑coupling, without the need for in‑situ activation steps that are required for less reactive alcohol analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.